Oxaflozane

Catalog No.
S575149
CAS No.
26629-87-8
M.F
C14H18F3NO
M. Wt
273.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxaflozane

CAS Number

26629-87-8

Product Name

Oxaflozane

IUPAC Name

4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine

Molecular Formula

C14H18F3NO

Molecular Weight

273.29 g/mol

InChI

InChI=1S/C14H18F3NO/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17/h3-5,8,10,13H,6-7,9H2,1-2H3

InChI Key

FVYUQFQCEOZYHZ-UHFFFAOYSA-N

SMILES

CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F

Synonyms

1766 CERM, 2-(3-trifluoromethylphenyl)-4-isopropyltetrahydro-1,4-oxazine, oxaflozane, oxaflozane hydrochloride

Canonical SMILES

CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F

Oxaflozane is a member of morpholines.

Oxaflozane is a pharmaceutical compound primarily recognized for its antidepressant and anxiolytic properties. Introduced by Solvay in France in 1982, it is a prodrug of flumexadol, which acts as an agonist at the serotonin 5-HT1A and 5-HT2C receptors. These receptors are crucial in mood regulation, making Oxaflozane significant in treating depression and anxiety disorders . The compound's molecular formula is C14H18F3NOC_{14}H_{18}F_{3}NO, and it has a unique structure that includes a morpholine ring, contributing to its pharmacological activity.

, including:

  • Oxidation: It can be oxidized to form its corresponding N-oxide derivative.
  • Reduction: The compound can be reduced to yield its primary amine derivative.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are the N-oxide, primary amine, and substituted morpholine derivatives.

The biological activity of Oxaflozane is primarily attributed to its role as a prodrug for flumexadol. Flumexadol exerts its effects through agonism of serotonin receptors, particularly 5-HT1A and 5-HT2C, which modulate serotonin release. This mechanism is responsible for the compound's antidepressant and anxiolytic effects, making it valuable for mood regulation and treatment of anxiety disorders .

The synthesis of Oxaflozane involves a multi-step process:

  • Halogenation: Reaction of 3’-(trifluoromethyl)acetophenone with bromine in chloroform at ambient temperature.
  • Refluxing with Toluene: The product is then reacted with toluene for an extended period.
  • Acid Treatment: The resulting compound undergoes treatment with p-toluenesulfonic acid monohydrate in benzene.
  • Hydrogenation: Finally, hydrogenation using platinum dioxide in acetic acid completes the synthesis.

These steps yield varying percentages of product at each stage, demonstrating the complexity and precision required in the synthesis of Oxaflozane.

Oxaflozane has been used primarily in clinical settings as an antidepressant and anxiolytic agent. Its role as a model compound for studying morpholine derivatives also makes it significant in chemical research. While not widely used industrially, the insights gained from its synthesis and reactions contribute to pharmaceutical development .

Studies on Oxaflozane have focused on its interactions with serotonin receptors. By acting as an agonist at these receptors, it influences neurotransmitter release, which is essential for mood regulation. Research indicates that understanding these interactions can lead to better treatments for mood disorders and anxiety .

Several compounds share structural or functional similarities with Oxaflozane. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary ActionUnique Features
FlumexadolMorpholine derivativeAgonist at serotonin receptorsNon-opioid analgesic properties (not marketed)
CitalopramSelective serotonin reuptake inhibitorAntidepressantHighly selective for serotonin transporter
VenlafaxineSerotonin-norepinephrine reuptake inhibitorAntidepressantDual action on serotonin and norepinephrine
DuloxetineSerotonin-norepinephrine reuptake inhibitorAntidepressantApproved for fibromyalgia treatment

Oxaflozane stands out due to its specific mechanism as a prodrug of flumexadol, focusing on serotonin receptor modulation rather than direct inhibition or reuptake mechanisms seen in other antidepressants .

Molecular Formula (C14H18F3NO) and Structural Characteristics

Oxaflozane is a morpholine derivative with the molecular formula C14H18F3NO and a molecular weight of 273.29 grams per mole [1] [2] [3]. The compound is systematically named 4-isopropyl-2-[3-(trifluoromethyl)phenyl]morpholine and is registered under the Chemical Abstracts Service number 26629-87-8 [18] [20]. The structural framework of oxaflozane consists of a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, with specific substitutions that define its unique chemical identity [1] [18].

The morpholine ring forms the core heterocyclic structure, characterized by the presence of one nitrogen atom and one oxygen atom positioned opposite each other in the six-membered ring [1] [18]. At the nitrogen atom in position 4 of the morpholine ring, an isopropyl group (1-methylethyl) is attached, contributing to the compound's lipophilic character [3] [20]. The carbon atom at position 2 of the morpholine ring bears a 3-(trifluoromethyl)phenyl substituent, which represents a benzene ring with a trifluoromethyl group located at the meta position relative to the morpholine attachment point [3] [18].

PropertyValueReference
Molecular FormulaC14H18F3NO [1] [2] [3]
Molecular Weight273.29 g/mol [1] [2] [3]
IUPAC Name4-Isopropyl-2-[3-(trifluoromethyl)phenyl]morpholine [3] [20]
CAS Registry Number26629-87-8 [18] [20]
Chemical ClassMorpholine derivative [1] [18]
Structural ComponentsMorpholine ring, isopropyl group, trifluoromethylphenyl moiety [1] [3] [18]

The molecular structure can be represented by the canonical SMILES notation CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F, which encodes the connectivity of all atoms within the molecule [4]. The InChI key FVYUQFQCEOZYHZ-UHFFFAOYSA-N provides a unique identifier for the compound in chemical databases [1] [2] [4].

Physical Properties

Boiling Point (bp0.005 52°; bp3 99°)

Oxaflozane exhibits characteristic boiling points that vary significantly with applied pressure, reflecting the compound's molecular structure and intermolecular forces [14] [15] [18] [20]. Under reduced pressure conditions of 0.005 millimeters of mercury, oxaflozane boils at 52 degrees Celsius, demonstrating the substantial effect of vacuum distillation on the compound's volatility [14] [15] [18] [20]. At a higher pressure of 3 millimeters of mercury, the boiling point increases to 99 degrees Celsius, illustrating the direct relationship between vapor pressure and boiling temperature [14] [15] [18] [20].

These boiling point measurements indicate that oxaflozane can be effectively purified through vacuum distillation techniques, which is particularly important for maintaining the integrity of thermally sensitive organic compounds [20]. The relatively low boiling points under reduced pressure conditions suggest that the compound possesses moderate intermolecular forces, likely dominated by van der Waals interactions and dipole-dipole forces arising from the morpholine nitrogen and the trifluoromethyl group [20].

Density (1.1358 estimated) and Refractive Index (nD24 1.4751)

The estimated density of oxaflozane is 1.1358 grams per cubic centimeter, which is higher than that of water, indicating a relatively compact molecular structure [14] [18]. This density value reflects the presence of the trifluoromethyl group, where the three fluorine atoms contribute significantly to the overall mass density of the molecule [18]. The density measurement is particularly relevant for pharmaceutical applications where precise volumetric calculations are required for formulation development [18].

The refractive index of oxaflozane, measured at 24 degrees Celsius using the sodium D-line (nD24), is 1.4751 [14] [15] [18] [20]. This optical property provides information about the compound's ability to bend light as it passes through the substance, which correlates with molecular polarizability and electron density distribution [15] [18] [20]. The refractive index value is consistent with organic compounds containing aromatic rings and fluorinated substituents, reflecting the compound's electronic structure and molecular organization [20].

PropertyValueReference
Boiling Point (bp0.005)52°C [14] [15] [18] [20]
Boiling Point (bp3)99°C [14] [15] [18] [20]
Density (estimated)1.1358 g/cm³ [14] [18]
Refractive Index (nD24)1.4751 [14] [15] [18] [20]
Physical StateOil [20]

pKa Value (7.58±0.10 predicted)

The predicted pKa value of oxaflozane is 7.58±0.10, indicating that the compound exhibits weakly basic properties under physiological conditions [14] [18]. This pKa value corresponds to the protonation equilibrium of the morpholine nitrogen atom, which serves as the primary ionizable group in the molecule [18]. The slightly basic nature of oxaflozane means that at physiological pH (approximately 7.4), the compound exists in both protonated and neutral forms, with a slight predominance of the neutral species [18].

The pKa value has significant implications for the compound's solubility, membrane permeability, and potential interactions with biological targets [18]. The proximity of the pKa to physiological pH suggests that small changes in local pH could significantly alter the ionization state of oxaflozane, potentially affecting its pharmacological properties [14] [18]. This property is particularly relevant in pharmaceutical contexts where the ionization state influences drug absorption, distribution, and elimination processes [18].

Stereochemical Analysis

Oxaflozane contains one chiral center located at the carbon atom in position 2 of the morpholine ring, where the 3-(trifluoromethyl)phenyl group is attached [7] [8] [10]. This stereogenic center gives rise to two enantiomers, designated as (R)-oxaflozane and (S)-oxaflozane, which are non-superimposable mirror images of each other [7] [8] [10]. The presence of this single chiral center means that oxaflozane can exist as a racemic mixture or as individual enantiomers with distinct stereochemical configurations [7] [8] [10].

The (R)-enantiomer of oxaflozane is identified by the UNII code M1G1G9A3TZ and has been assigned specific stereochemical descriptors in chemical databases [8]. The (S)-enantiomer carries the UNII identifier 15Q9I448QT and represents the mirror image configuration of the (R)-form [10]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are ranked according to atomic number and connectivity [8] [10].

The racemic form of oxaflozane, containing equal amounts of both enantiomers, is the most commonly referenced form in the literature and is identified by the primary CAS number 26629-87-8 [7] [18]. The compound exhibits optical activity due to its chiral nature, meaning that solutions of pure enantiomers will rotate plane-polarized light in opposite directions [7]. This stereochemical property is important for understanding the compound's three-dimensional structure and potential interactions with biological systems that are inherently chiral [7].

PropertyValueReference
Chiral Centers1 (C-2 position) [7] [8] [10]
Stereoisomers2 (R and S) [7] [8] [10]
R-Enantiomer UNIIM1G1G9A3TZ [8]
S-Enantiomer UNII15Q9I448QT [10]
Racemic Mixture CAS26629-87-8 [7] [18]
Optical ActivityExhibits optical rotation [7]

Spectroscopic Characteristics

The spectroscopic profile of oxaflozane provides detailed information about its molecular structure and can be used for identification and purity assessment [13] [17] [28] [29]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic chemical shift patterns that correspond to different hydrogen environments within the molecule [13] [17] [28]. The aromatic protons from the trifluoromethylphenyl group typically appear in the downfield region between 6.5 and 8.5 parts per million, reflecting the deshielding effect of the aromatic ring system [13] [17] [28].

The morpholine ring protons exhibit distinct chemical shifts, with the methylene groups adjacent to oxygen and nitrogen atoms appearing in the 3 to 4 parts per million region [13] [17] [28]. The isopropyl substituent contributes signals in the upfield region between 1 and 2 parts per million, where the methyl groups and the methine proton can be distinguished by their multiplicity and integration patterns [13] [17] [28]. The coupling patterns and integration ratios provide additional structural confirmation and can be used to assess the purity of oxaflozane samples [28].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary information about the carbon framework of oxaflozane [13] [17] [28]. The aromatic carbons appear in the characteristic region between 120 and 160 parts per million, with the trifluoromethyl carbon showing a distinctive signal around 125 parts per million due to the carbon-fluorine coupling [13] [17] [28]. The morpholine ring carbons exhibit signals in the 40 to 70 parts per million range, depending on their proximity to the heteroatoms [13] [17] [28].

Infrared (IR) spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within oxaflozane [13] [17] [29]. The carbon-fluorine stretching vibrations appear in the fingerprint region between 1000 and 1300 wavenumbers, providing a distinctive signature for the trifluoromethyl group [13] [17] [29]. The carbon-nitrogen stretching vibration of the morpholine ring appears around 1200 wavenumbers, while aromatic carbon-carbon stretching modes are observed between 1400 and 1600 wavenumbers [13] [17] [29].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of oxaflozane [1] [4]. The molecular ion peak appears at mass-to-charge ratio 273, corresponding to the molecular weight of the compound [1] [4]. Fragmentation patterns typically involve loss of the isopropyl group and breakdown of the morpholine ring, providing structural information that can be used for identification purposes [4].

TechniqueCharacteristic FeaturesReference
¹H NMR (typical regions)Aromatic protons (6.5-8.5 ppm), Morpholine CH₂ (3-4 ppm), Isopropyl CH (1-2 ppm) [13] [17] [28]
¹³C NMR (typical regions)Aromatic carbons (120-160 ppm), Trifluoromethyl carbon (125 ppm), Morpholine carbons (40-70 ppm) [13] [17] [28]
IR Spectroscopy (key bands)C-F stretch (1000-1300 cm⁻¹), C-N stretch (1200 cm⁻¹), Aromatic C=C (1400-1600 cm⁻¹) [13] [17] [29]
Mass SpectrometryMolecular ion peak at m/z 273 [1] [4]
InChI KeyFVYUQFQCEOZYHZ-UHFFFAOYSA-N [1] [2] [4]

The Trifluoromethylphenyl Moiety: Structure and Significance

The trifluoromethylphenyl moiety in oxaflozane represents a critical structural element that significantly influences the compound's physicochemical and potentially biological properties [25]. This moiety consists of a benzene ring substituted with a trifluoromethyl group (CF₃) at the meta position relative to the morpholine attachment point [25]. The trifluoromethyl group is one of the most electronegative substituents in organic chemistry, exerting a strong electron-withdrawing effect through both inductive and field effects [25].

The electronic influence of the trifluoromethyl group extends throughout the aromatic system, affecting the electron density distribution and reactivity of the phenyl ring [25]. This electron-withdrawing character reduces the nucleophilicity of the aromatic system while increasing the acidity of any potential proton donors in the vicinity [25]. The three fluorine atoms in the trifluoromethyl group are arranged in a tetrahedral geometry around the carbon center, creating a relatively bulky substituent that can influence molecular conformation and intermolecular interactions [25].

From a steric perspective, the trifluoromethyl group occupies considerably more space than a methyl group due to the larger van der Waals radii of fluorine atoms compared to hydrogen atoms [25]. This steric bulk can affect the compound's ability to interact with biological targets and can influence the preferred conformations of the molecule in solution [25]. The rigid nature of the carbon-fluorine bonds contributes to the overall conformational stability of the trifluoromethylphenyl moiety [25].

The incorporation of the trifluoromethyl group significantly enhances the lipophilicity of oxaflozane, which can improve membrane permeability and potentially enhance bioavailability [25]. The fluorine atoms contribute to increased metabolic stability by creating a chemically inert substituent that is resistant to enzymatic degradation [25]. This metabolic resistance is particularly important in pharmaceutical applications where prolonged biological activity may be desired [25].

The trifluoromethyl group also influences the compound's physical properties, contributing to the observed density and refractive index values [25]. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds that are among the strongest single bonds in organic chemistry, contributing to the overall stability of the molecule [25]. These bonds are also highly polar, which can influence intermolecular interactions and solubility characteristics [25].

AspectDescriptionReference
Electronic EffectsStrong electron-withdrawing effect due to fluorine atoms [25]
Steric EffectsBulky CF₃ group provides steric hindrance [25]
Lipophilicity EnhancementIncreases lipophilicity and membrane permeability [25]
Metabolic StabilityResistant to metabolic degradation [25]
Chemical ReactivityChemically inert under physiological conditions [25]

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

273.13404868 g/mol

Monoisotopic Mass

273.13404868 g/mol

Heavy Atom Count

19

UNII

V4WLW77V5Q

Related CAS

26629-86-7 (hydrochloride)

Other CAS

26629-87-8

Wikipedia

Oxaflozane

Dates

Last modified: 02-18-2024

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